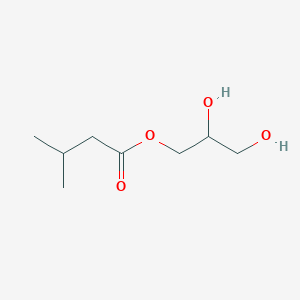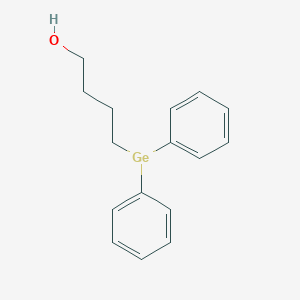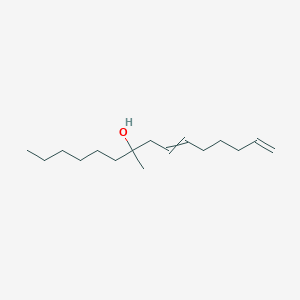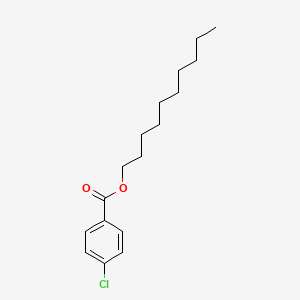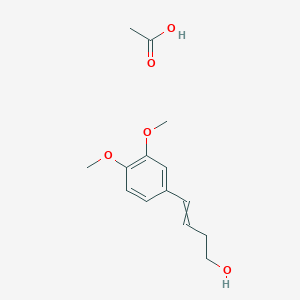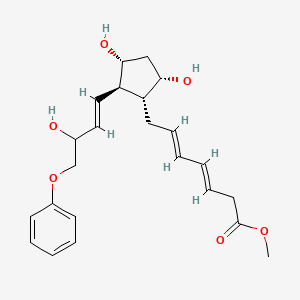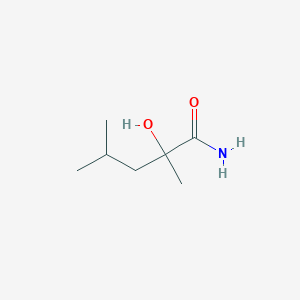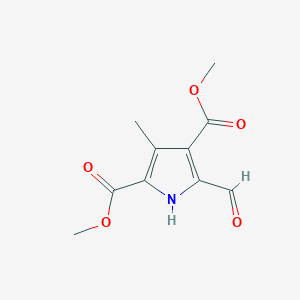
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester is a heterocyclic organic compound It belongs to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions to form the pyrrole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the ester groups and methyl substitution pattern.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: This compound has a similar core structure but differs in the position of the formyl and methyl groups
特性
CAS番号 |
65100-86-9 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
dimethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-5-7(9(13)15-2)6(4-12)11-8(5)10(14)16-3/h4,11H,1-3H3 |
InChIキー |
QBIVKKLJRCHHAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)OC)C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


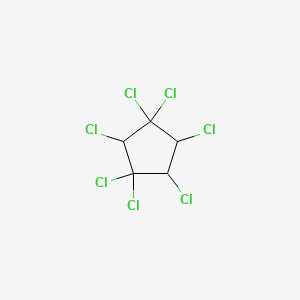

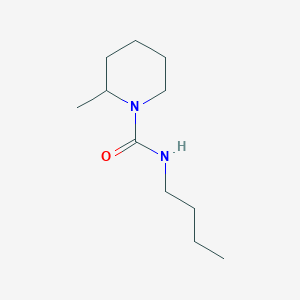

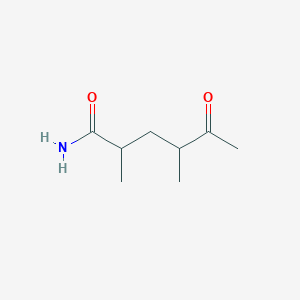
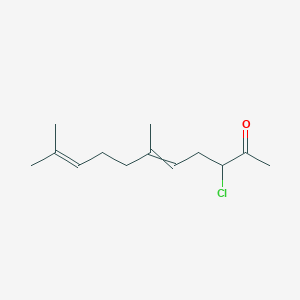
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
